
3-isopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound. Characterized by its intricate structure, it features elements such as quinazolinone and oxadiazole, known for their wide-ranging utility in various scientific fields, including medicinal chemistry and material sciences.
Preparation Methods
The synthesis of this compound typically involves a multi-step reaction sequence:
Step 1
Synthesis of the quinazolinone core, which may involve cyclization reactions starting from 2-aminobenzamide or related derivatives.
Step 2
Introduction of the thioether linkage by reacting with thiols.
Step 3
Construction of the oxadiazole ring through cyclization reactions often involving amidoximes and carboxylic acids or esters.
Industrial Production
Scaling up from laboratory to industrial production usually requires optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-Isopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation
This compound may be susceptible to oxidative reactions, especially at the sulfur atom in the thioether group, potentially forming sulfoxides or sulfones.
Reduction
The quinazolinone core might be reduced under specific conditions, possibly altering its chemical properties significantly.
Substitution
The aromatic rings and other positions in the molecule may participate in electrophilic or nucleophilic substitution reactions.
Scientific Research Applications
In scientific research, 3-isopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is used across various domains:
Chemistry
As a reagent or intermediate in organic synthesis.
Biology
Studying the biological activity of its derivatives.
Medicine
Potential therapeutic applications due to its complex structure, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Used in the development of advanced materials or as a part of complex chemical mixtures in industrial applications.
Mechanism of Action
The compound’s effects are mediated through multiple molecular targets and pathways:
Binding Affinity
It may interact with specific proteins, enzymes, or receptors due to its molecular structure.
Pathway Modulation
By interfering with biological pathways, it can alter cellular functions, potentially leading to desired therapeutic outcomes.
Comparison with Similar Compounds
When compared with similar compounds, 3-isopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one stands out due to its unique combination of functional groups:
Similar Compounds
Quinazolinone derivatives, oxadiazole-containing compounds, thioethers.
Uniqueness
Its specific structure offers a unique combination of chemical reactivity and biological activity, differentiating it from other members of these families.
Properties
IUPAC Name |
3-(3-methylbutyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-15(2)12-13-27-22(28)18-6-4-5-7-19(18)24-23(27)30-14-20-25-21(26-29-20)17-10-8-16(3)9-11-17/h4-11,15H,12-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPKOOIGWKSOBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-oxo-4-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2371392.png)
![methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2371393.png)
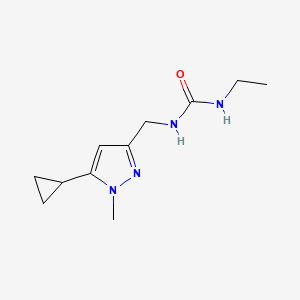
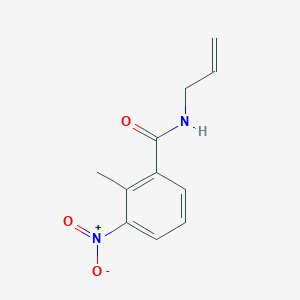
![Tert-butyl 6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2371397.png)
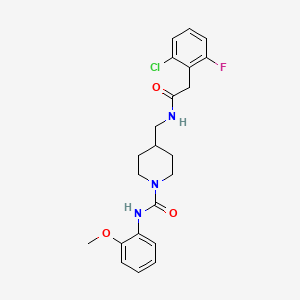
![methyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2371400.png)
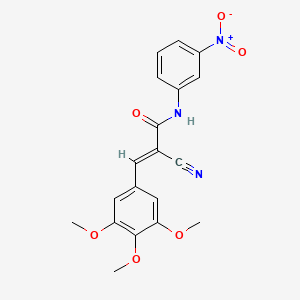
![7-bromo-2-[(3-methoxyphenyl)methyl]-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2371405.png)
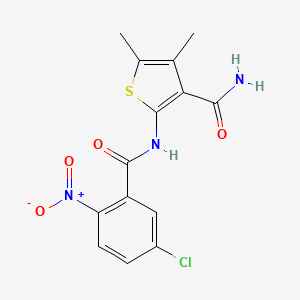
![6-Methoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2371407.png)
![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2371408.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide](/img/structure/B2371410.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-4-bromothiophene-2-carboxamide](/img/structure/B2371413.png)
